ATP synthase inhibitor 1

Vue d'ensemble

Description

ATP synthase inhibitor 1 is a potent inhibitor of the c subunit of the F1/FO-ATP synthase complex . It inhibits the mitochondrial permeability transition pore (mPTP) opening and does not affect ATP levels . ATP synthase, also known as Complex V, is responsible for the generation of ATP through phosphorylation of ADP by using electrochemical energy generated by a proton gradient across the inner membrane of mitochondria .

Chemical Reactions Analysis

ATP synthase, the target of ATP synthase inhibitor 1, is responsible for the generation of ATP through phosphorylation of ADP . The ATP synthase regulates the flux of oxidative phosphorylation (OXPHOS), the execution of cell death, and mitochondrial signaling by reactive oxygen species (ROS) .

Applications De Recherche Scientifique

Antibacterial Applications

ATP synthase inhibitors have been studied as potential antibacterial agents . They can target bacterial ATP synthases, which are the energy factories in all cells . By inhibiting ATP synthase, these compounds can decrease the activity of this enzyme and subsequently eradicate resistant bacteria .

Cancer Research

The ATPase Inhibitory Factor 1 (IF1) contributes to the Warburg effect, a phenomenon where cancer cells preferentially use glycolysis over oxidative phosphorylation for energy production . IF1 promotes an augmented glycolytic phenotype under aerobic conditions by exerting its inhibitory action on a fraction of ATP synthase present in the mitochondrion .

Antiangiogenic and Antitumorigenic Effects

Blocking ATP synthase could potentially hinder the production of extra-cellular ATP, resulting in antiangiogenic and antitumorigenic effects . ATP synthase inhibitors can interact with the non-mitochondrial ATP synthase present in endothelial cells, which can significantly impede the cells’ ability to migrate and proliferate .

Cardiac Hypertrophy Research

Inhibitory factor 1 of the mitochondrial FoF1-ATP synthase (ATPIF1), a protein known to inhibit ATP hydrolysis by the reverse function of ATP synthase during ischemia, was found to be significantly upregulated in pathological cardiac hypertrophy induced by pressure overload, myocardial infarction, or α-adrenergic stimulation .

Metabolic Reprogramming

IF1 plays a prominent role in metabolic reprogramming to an enhanced glycolytic phenotype, which is mediated by its binding and inhibition of the ATP synthase . This process is crucial in conditions such as cancer, where cells need to rapidly produce energy and biosynthetic precursors .

Regulation of Mitochondrial Function

IF1 is phosphorylated in vivo in its S39 by the c-AMP-dependent PKA activity of mitochondria to render an inactive inhibitor that is unable to interact with the enzyme, thus triggering the activation of ATP synthase . This regulation of mitochondrial function is crucial for maintaining cellular energy homeostasis .

Mécanisme D'action

Target of Action

The primary target of ATP synthase inhibitor 1 is the F1F0 ATP synthase , also known as Complex V . This complex is responsible for the generation of ATP through the phosphorylation of ADP, using the electrochemical energy generated by a proton gradient across the inner membrane of mitochondria . The ATP synthase inhibitor 1 interacts with this complex and inhibits its function .

Mode of Action

ATP synthase inhibitor 1, also known as the ATPase Inhibitory Factor 1 (IF1), acts as a unidirectional inhibitor of the reverse functioning of the ATP synthase . This means it inhibits ATP hydrolysis that occurs upon mitochondrial depolarization and/or at an acidic mitochondrial pH . The inhibition of the ATP synthase under normal physiological conditions is exerted by the phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues .

Biochemical Pathways

The inhibition of ATP synthase by ATP synthase inhibitor 1 leads to a reprogramming of energy metabolism to an enhanced glycolysis . This is because ATP synthase is a key enzyme in the oxidative phosphorylation (OXPHOS) pathway, which is the main metabolic pathway for ATP production . By inhibiting ATP synthase, ATP synthase inhibitor 1 limits the activity of OXPHOS, leading to an increase in glycolysis .

Pharmacokinetics

It is known that the expression of if1, which is a mitochondrial protein with a very short half-life, is tissue-specifically expressed and primarily controlled at posttranscriptional levels .

Result of Action

The inhibition of ATP synthase by ATP synthase inhibitor 1 has several molecular and cellular effects. It leads to the inhibition of the ATP synthase and the reprogramming of energy metabolism to an enhanced glycolysis . Moreover, the IF1-mediated inhibition of the ATP synthase generates a reactive oxygen species (mtROS) signal that switches on the expression of nuclear genes that facilitate adaptation to a restrained OXPHOS .

Action Environment

The action of ATP synthase inhibitor 1 can be influenced by various environmental factors. For instance, the inhibition of the activity of IF1 as an inhibitor of the ATP synthase under normal physiological conditions is exerted by phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues . Additionally, the expression of IF1 is tissue-specific, suggesting that the tissue environment can influence the action of ATP synthase inhibitor 1 .

Propriétés

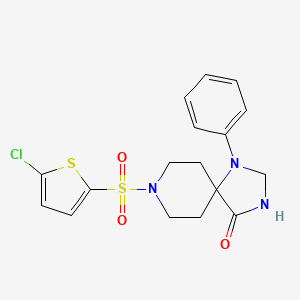

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ATP synthase inhibitor 1 | |

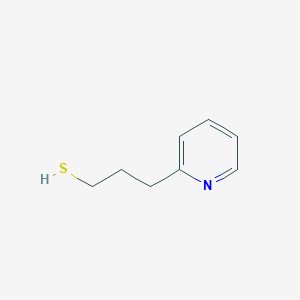

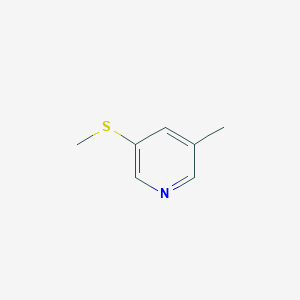

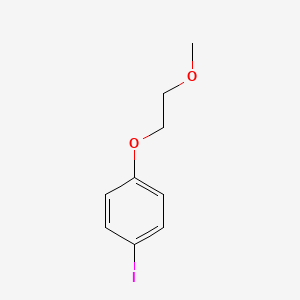

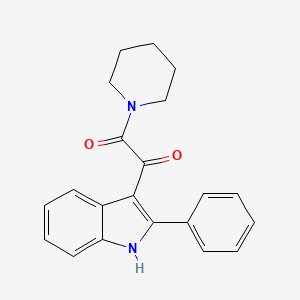

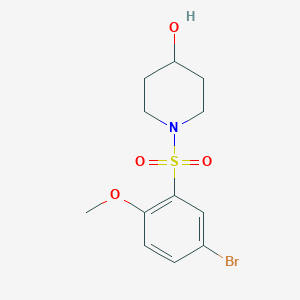

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)